The compound is derived from the modification of existing chemical structures, particularly those related to phenethylamines. It belongs to a broader class of compounds often studied for their biological activities, including interactions with various receptors and enzymes in the body. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring often enhances the compound's lipophilicity and biological activity.
The synthesis of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine can be achieved through several methods, typically involving nucleophilic substitution reactions or reductive amination processes.
The molecular structure of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine can be described as follows:
2-(5-Chloro-2-fluorophenyl)ethan-1-amine can participate in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to determine completion and purity.
The mechanism of action for 2-(5-Chloro-2-fluorophenyl)ethan-1-amine largely depends on its interactions with biological targets:
Studies involving structure-activity relationships suggest that modifications on the phenyl ring significantly influence binding affinity and selectivity towards specific receptors.
The physical and chemical properties of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine are crucial for understanding its behavior in various environments:
The applications of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine span various fields:
The synthetic emergence of 2-(5-chloro-2-fluorophenyl)ethan-1-amine represents a specialized advancement in halogenated phenethylamine chemistry. Its development parallels pharmaceutical industry efforts to optimize bioactive scaffolds through strategic halogen placement. Early routes to this compound utilized nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated benzene precursors, where 1,2,4-trisubstituted benzene derivatives served as key intermediates [5] [6]. The commercial availability of synthons such as 4-chloro-2-fluorobenzaldehyde and 2-(5-chloro-2-fluorophenyl)acetic acid after 2010 accelerated its adoption in medicinal chemistry programs targeting central nervous system (CNS) disorders and metabolic diseases [6].
A significant milestone was its identification as a precursor to trifluoromethylated bioactive molecules, reflecting broader trends in fluorinated pharmaceutical development. Between 2015–2020, patents from Janssen Research and Corcept Therapeutics featured derivatives of this amine in ALK5 inhibitor candidates for fibrosis treatment, underscoring its role in accessing sterically constrained pharmacophores [1] [8]. The compound’s synthetic versatility is evidenced by its participation in multi-step sequences, including reductive aminations and transition-metal-catalyzed couplings, to generate libraries of N-substituted analogs for structure-activity relationship (SAR) studies [9].
Table 1: Historical Development of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine
Year Range | Synthetic Advancements | Therapeutic Applications |
---|---|---|
2000–2010 | SNAr routes from 1-bromo-5-chloro-2-fluorobenzene | Limited to biochemical tool compounds |
2010–2015 | Commercial availability of key synthons (e.g., 4-chloro-2-fluorobenzaldehyde) | Early-stage antipsychotic candidates |
2015–Present | Integration into trifluoromethylation workflows [7] | ALK5 inhibitors for fibrosis [1] |
This compound belongs to the halogenated β-arylethylamine structural class, characterized by a two-carbon chain separating the amine group from a substituted phenyl ring. Its molecular scaffold (C₈H₉ClFN; MW = 173.62 g/mol) features two pharmacologically significant halogens: fluorine at the ortho position and chlorine at the meta position relative to the ethylamine side chain [5] [6]. The ortho-fluorine imposes a ~40° dihedral angle between the aromatic plane and the ethanamine chain, reducing conformational freedom compared to meta- or para-substituted analogs. This geometry enhances selectivity for G-protein-coupled receptors by mimicking bioactive conformations of endogenous monoamines [4].
Spectroscopic analyses reveal distinctive features:
The electron-withdrawing nature of both halogens reduces the pKₐ of the amine (predicted pKₐ ~8.5) versus unsubstituted phenethylamine (pKₐ ~9.8), enhancing blood-brain barrier penetration in bioactive derivatives. Computational models indicate that the ortho-fluorine contributes +0.22 to the Hammett constant (σ), significantly modulating electron density at the benzylic position [7].
Table 2: Structural and Electronic Properties of Key Substituents
Substituent | Position | Hammett Constant (σ) | Spectral Signature |
---|---|---|---|
Fluorine | Ortho (C2) | σₘ = 0.34, σₚ = 0.06 | ¹⁹F NMR: δ -115 to -120 ppm (vs. CFCl₃) |
Chlorine | Meta (C5) | σₘ = 0.37, σₚ = 0.23 | UV-Vis λₘₐₓ: 265 nm (π→π* transition) |
Ethylamine | C1 | N/A | MS: m/z 174 [M+H]⁺ (³⁵Cl), 176 [M+H]⁺ (³⁷Cl) |
Current research on 2-(5-chloro-2-fluorophenyl)ethan-1-amine addresses four critical knowledge gaps:
Research objectives for this compound focus on three interconnected domains:1. Synthetic Methodology Development:- Design ozone-friendly difluorocarbene reagents (e.g., BrCF₂H or CuCF₂H) for direct C–H difluoromethylation, avoiding traditional chlorodifluoromethane (Freon-22) [7]. Target: Achieve >80% yield in C(sp²)–CF₂H bond formation at C3/C6 positions.- Implement asymmetric reductive amination protocols using chiral catalysts (e.g., Ru-BINAP complexes) to generate enantioenriched N-alkyl derivatives for neuropharmacological studies.
Table 3: Priority Research Objectives and Key Metrics
Research Domain | Specific Objective | Success Metric | Timeline |
---|---|---|---|
Synthetic Methodology | Catalytic difluoromethylation at C3 | ≥80% yield, ≥20:1 regioselectivity | 12–18 months |
Neuroactive Derivatives | mGluR5 NAM with <100 nM IC₅₀ | In vitro binding + functional assays | 24 months |
Physicochemical Profiling | log D₇.₄ measurement ±0.2 accuracy | HPLC-UV validation vs. standards | 6 months |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7